Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride

Vue d'ensemble

Description

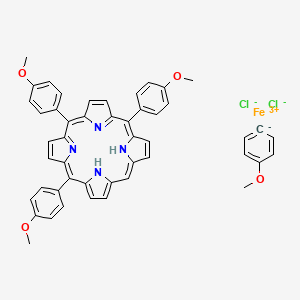

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride (FeTMPPCl) is a metalloporphyrin.

Activité Biologique

Iron(3+); methoxybenzene; 10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin; dichloride, commonly referred to as 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin iron(III) chloride (FeTMPPCl), is a metalloporphyrin compound with significant biological activity. This article explores its properties, mechanisms of action, and applications in various biological contexts.

- Molecular Formula : C₄₈H₃₆ClFeN₄O₄

- Molecular Weight : 824.12 g/mol

- IUPAC Name : Iron(3+); methoxybenzene; 10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin; dichloride

- CAS Number : 36995-20-7

FeTMPPCl exhibits its biological activity primarily through photodynamic therapy (PDT). This involves the generation of reactive oxygen species (ROS) upon irradiation with light, particularly singlet oxygen (), which can induce cytotoxic effects in target cells.

Photodynamic Studies

Research has demonstrated that FeTMPPCl and its derivatives can effectively produce singlet oxygen when exposed to light. The quantum yield of production for FeTMPPCl is comparable to other metallo-porphyrins such as zinc and cadmium complexes. In a study involving Hep-2 human larynx carcinoma cells:

- Cell Treatment : Cells were treated with 1 µM of FeTMPPCl for 24 hours.

- Light Exposure : Subsequent exposure to visible light resulted in a dose-dependent reduction in cell viability.

- Cytotoxicity Order : The effectiveness followed the order: Cu-TMP < TMP < ZnTMP ≈ CdTMP, correlating with their respective singlet oxygen production capabilities .

Anticancer Activity

The ability of FeTMPPCl to generate ROS has been exploited in cancer therapy. Studies indicate that the compound can selectively target cancerous cells while sparing normal cells due to the higher uptake of porphyrins by tumor tissues.

Interaction with Amino Acids

FeTMPPCl has been shown to interact with aromatic amino acids like L-tryptophan and phenylalanine. These interactions are crucial for understanding its role in biological systems and potential applications in sensor development for detecting biomolecules.

Catalytic Properties

In addition to its photodynamic applications, FeTMPPCl serves as a catalyst in various organic reactions. Its unique electronic properties enable it to facilitate reactions typically requiring more complex catalytic systems.

Case Study 1: Photodynamic Efficacy in Cancer Cells

A study assessed the efficacy of FeTMPPCl against Hep-2 cells under varying light conditions. The results highlighted that:

- Survival Rate Reduction : Increased light exposure correlated with decreased cell survival.

- Mechanism Confirmation : The cytotoxicity was attributed to the generation of singlet oxygen and subsequent oxidative stress within the cells .

| Condition | Survival Rate (%) |

|---|---|

| Control (no light) | 90 |

| Low Light Exposure | 70 |

| Moderate Light Exposure | 50 |

| High Light Exposure | 20 |

Case Study 2: Sensor Development

FeTMPPCl has been incorporated into PVC membrane electrodes for selective detection of molybdate ions. The sensor's performance was evaluated based on sensitivity and selectivity:

| Parameter | Value |

|---|---|

| Detection Limit | 0.1 µM |

| Response Time | <5 minutes |

| Selectivity Ratio | >100 (against common ions) |

Propriétés

IUPAC Name |

iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32N4O3.C7H7O.2ClH.Fe/c1-46-30-12-4-25(5-13-30)39-33-18-10-28(42-33)24-29-11-19-34(43-29)40(26-6-14-31(47-2)15-7-26)36-21-23-38(45-36)41(37-22-20-35(39)44-37)27-8-16-32(48-3)17-9-27;1-8-7-5-3-2-4-6-7;;;/h4-24,42-43H,1-3H3;3-6H,1H3;2*1H;/q;-1;;;+3/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOPIALJZKUWLE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[C-]C=C1.COC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)N3.[Cl-].[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H39Cl2FeN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of axial ligands affect the assembly properties of metalloporphyrins, specifically 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride?

A1: Research indicates that axial ligands significantly influence the self-assembly behavior of metalloporphyrins. For instance, 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride, possessing one axial ligand, forms irregular nanoparticles with minimal supramolecular chirality when organized through Langmuir and Langmuir-Blodgett techniques. [] In contrast, metalloporphyrins with two trans axial ligands, like trans-dichloro(5,10,15,20-tetra-p-tolylporphyrinato)tin(IV) and trans-dihydroxo(5,10,15,20-tetra-p-tolylporphyrinato)tin(IV), assemble into nanofibrous structures exhibiting distinct supramolecular chirality despite the achiral nature of individual molecules. [] This suggests that the presence and arrangement of axial ligands play a crucial role in dictating the self-assembly patterns and resulting chirality of metalloporphyrins.

Q2: How does heat treatment affect the redox properties of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride adsorbed on high area carbon?

A2: Heat treatment significantly alters the redox behavior of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride adsorbed on high area carbon. In situ Fe K-edge X-ray absorption near-edge structure (XANES) studies reveal distinct differences in the electronic environment of iron within the porphyrin before and after heat treatment at 800°C in an inert atmosphere. [] Heat-treated 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride displays a monotonic shift in the absorption edge toward higher energies as the potential increases, indicating a change in the iron oxidation state. [] This shift, spanning approximately 2.5 eV, occurs over a broader potential range compared to the non-heat-treated counterpart, suggesting that heat treatment modifies the electronic structure and redox properties of the adsorbed iron porphyrin. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.